Retigabine-d4 Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

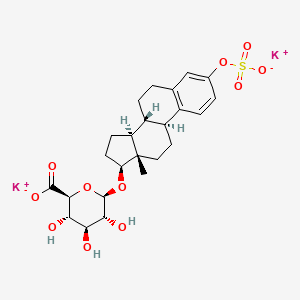

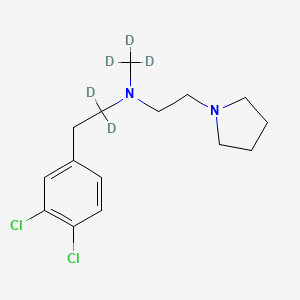

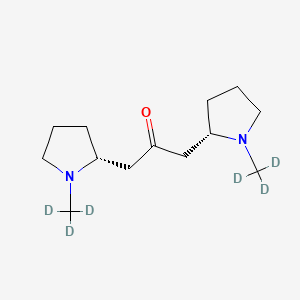

Retigabine-d4 Dihydrochloride is a chemical compound with the name N-[2-Amino-4-[4-(fluorobenzyl-d4)amino]phenyl]carbamic Acid Ethyl Ester Dihydrochloride . It is an antiepileptic drug with a novel mechanism of action that involves the opening of neuronal KV7.2–7.5 voltage-activated K+ channels . These channels, primarily KV7.2/7.3, enable the generation of the M-current, a sub-threshold K+ current that serves to stabilize the membrane potential and control neuronal excitability .

Synthesis Analysis

Retigabine-d4 Dihydrochloride is easily prepared in a 3-step procedure . A small library of retigabine analogues has been designed, synthesized, and characterized for their Kv7 opening ability using both fluorescence and electrophysiology-based assays .

Molecular Structure Analysis

The molecular structure of Retigabine-d4 Dihydrochloride involves van der Waals interactions, hydrophobic interactions, hydrogen bond, halogen bond, and π–π stacking which work together to maintain the binding stability of the drugs in the binding pocket . The amide group in the carbamate and the amino group in the 2-aminophenyl moiety of Retigabine and RL648_81 are identified as key interaction sites .

Chemical Reactions Analysis

Retigabine-d4 Dihydrochloride’s mechanism of action involves the reduction of neuronal excitability by enhancing the activity of KCNQ (Kv7) potassium channels . This mechanism of action is unique among antiepileptic drugs .

Physical And Chemical Properties Analysis

Retigabine-d4 Dihydrochloride is a purple-colored compound with a molecular weight of 376.23, a calculated logP of 2.0, and a pKa of 10.8 (calculated as the free base) . It is hygroscopic, as medium to long-term storage (several months or longer) at –18°C .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . Adverse events are common and include dizziness, somnolence, confusion, neuropsychiatric symptoms, tremor, abnormal coordination, memory impairment, speech disorder, blurred vision, gait disturbance, urinary retention, and QT prolongation .

Propiedades

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBBVZJEWWZFR-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retigabine-d4 Dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.